2-(3-Chlorobenzene-1-sulfonyl)aniline
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Overview
Description
2-(3-Chlorobenzene-1-sulfonyl)aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with a chlorine atom substituted at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzene-1-sulfonyl)aniline typically involves a multi-step process. One common method includes the nitration of chlorobenzene to form 3-nitrochlorobenzene, followed by reduction to yield 3-chloroaniline. The final step involves the sulfonylation of 3-chloroaniline with a sulfonyl chloride reagent under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzene-1-sulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the sulfonyl group makes the benzene ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted aniline derivatives.
Reduction: Reduced forms of the sulfonyl group.
Oxidation: Oxidized forms of the sulfonyl group.
Scientific Research Applications
2-(3-Chlorobenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzene-1-sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)aniline
- 2-(2-Chlorobenzene-1-sulfonyl)aniline
- 2-(3-Bromobenzene-1-sulfonyl)aniline
Uniqueness
2-(3-Chlorobenzene-1-sulfonyl)aniline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
61174-33-2 |
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Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-4-3-5-10(8-9)17(15,16)12-7-2-1-6-11(12)14/h1-8H,14H2 |
InChI Key |
WJFXKLJDRWCCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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